molecular formula C8H7ClN2O B13543665 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 2137732-24-0

4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B13543665
CAS No.: 2137732-24-0
M. Wt: 182.61 g/mol
InChI Key: HHCBCZPBTDPHPG-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 6th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of a chlorine atom at the 4th position can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolo[3,4-b]pyridine derivatives.

    Substitution: Formation of substituted pyrrolo[3,4-b]pyridine derivatives with various functional groups.

Scientific Research Applications

4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Similar structure with a pyrimidine ring instead of a pyridine ring.

    4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure but lacks the carbonyl group at the 7th position.

Uniqueness

4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2137732-24-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C8H7ClN2O/c1-11-4-5-6(9)2-3-10-7(5)8(11)12/h2-3H,4H2,1H3

InChI Key

HHCBCZPBTDPHPG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CN=C2C1=O)Cl

Origin of Product

United States

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